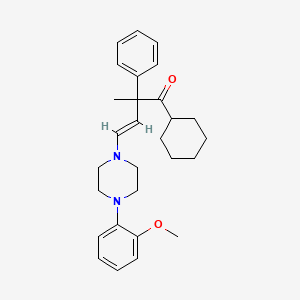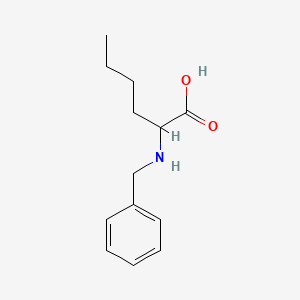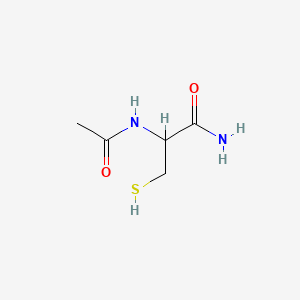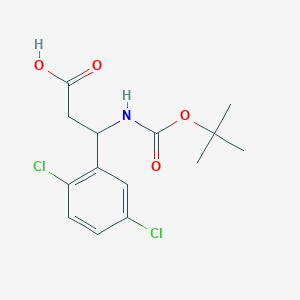
2-((3-Methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)azo)benzoic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)azo)benzoic acid, sodium salt is a synthetic organic compound. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is notable for its vibrant color and is often used in dyeing processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)azo)benzoic acid, sodium salt typically involves the following steps:
Formation of the pyrazolinone ring: This is achieved by reacting phenylhydrazine with ethyl acetoacetate under acidic conditions to form 3-methyl-1-phenyl-2-pyrazolin-5-one.
Diazotization: The pyrazolinone derivative is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is coupled with salicylic acid in an alkaline medium to form the azo compound.
Neutralization: The final product is neutralized with sodium hydroxide to obtain the sodium salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: for the diazotization and coupling reactions.
Strict control of reaction conditions: such as temperature, pH, and reactant concentrations to ensure high yield and purity.
Purification steps: including crystallization and filtration to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-Methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)azo)benzoic acid, sodium salt undergoes several types of chemical reactions:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Applications De Recherche Scientifique
2-((3-Methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)azo)benzoic acid, sodium salt has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mécanisme D'action
The mechanism of action of 2-((3-Methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)azo)benzoic acid, sodium salt involves:
Interaction with cellular components: The compound can bind to proteins and nucleic acids, altering their function and structure.
Formation of reactive intermediates: Under certain conditions, the azo group can form reactive intermediates that interact with cellular molecules.
Pathways involved: The compound can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Similar in structure but lacks the azo group.
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Similar core structure but different functional groups.
Uniqueness
Azo Group: The presence of the azo group in 2-((3-Methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)azo)benzoic acid, sodium salt imparts unique chemical properties, such as the ability to undergo azo-hydrazone tautomerism.
Color Properties: The compound exhibits vibrant colors, making it useful as a dye.
Reactivity: The azo group also makes the compound more reactive in certain chemical reactions compared to its analogs.
Propriétés
Numéro CAS |
67786-26-9 |
|---|---|
Formule moléculaire |
C17H13N4NaO3 |
Poids moléculaire |
344.30 g/mol |
Nom IUPAC |
sodium;2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate |
InChI |
InChI=1S/C17H14N4O3.Na/c1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;/h2-10,15H,1H3,(H,23,24);/q;+1/p-1 |
Clé InChI |
MXURDMXONBJEAE-UHFFFAOYSA-M |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2C(=O)[O-])C3=CC=CC=C3.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![S-2-Benzothiazolyl (alphaZ)-5-amino-I+/--[(triphenylmethoxy)imino]-1,2,4-thiadiazole-3-ethanethioate](/img/structure/B12091427.png)


![6-[(Propan-2-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B12091447.png)
![6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B12091449.png)

![3-[Methyl(propyl)amino]propanoic acid](/img/structure/B12091459.png)





